N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide
Description
N-[2-(4-Chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core substituted with a 4-chlorophenethyl group at the nitrogen atom and a 2-(2-methoxyethoxy) side chain at the pyridine ring’s 2-position. This structure combines aromatic, ether, and carboxamide functionalities, which are common in pharmacologically active compounds.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-10-11-23-16-12-14(7-9-19-16)17(21)20-8-6-13-2-4-15(18)5-3-13/h2-5,7,9,12H,6,8,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCFMKXYBMZKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst.
Attachment of the 2-Methoxyethoxy Group: The 2-methoxyethoxy group can be introduced through an etherification reaction using 2-methoxyethanol and a suitable base.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the 4-chlorophenyl group or the 2-methoxyethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional similarities to other pyridine-carboxamide derivatives allow for critical comparisons regarding substituent effects, pharmacological activity, and physicochemical properties. Below is a detailed analysis of key analogs:
Pyridine-4-Carboxamide Derivatives with Thiazolidinone Moieties
- N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5d) Structure: Features a pyridine-4-carboxamide core fused to a thiazolidinone ring substituted with a 4-chlorophenyl group. Activity: Demonstrated anti-inflammatory efficacy in the carrageenan-induced rat edema model, attributed to dual cyclooxygenase/lipoxygenase (COX/LOX) inhibition . Comparison: The absence of a thiazolidinone ring in the target compound may reduce COX/LOX inhibitory activity but could improve metabolic stability due to fewer reactive sites.
- N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-4-carboxamide (5f) Structure: Similar to 5d but with a 4-nitrophenyl substituent. Activity: Enhanced anti-inflammatory activity compared to 5d, likely due to the electron-withdrawing nitro group increasing electrophilicity and target binding .
Pyridine-3-Carboxamide Derivatives
- N-[2-(4-Chlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide Structure: Pyridine-3-carboxamide with a thiazolidinone and 4-chlorophenyl group. Activity: Structural data suggest possible anticancer applications, though specific activity is unreported . Comparison: The pyridine-3-carboxamide isomer may exhibit distinct binding modes compared to the target compound’s pyridine-4-carboxamide core, altering target selectivity.
Pyridine-2-Carboxamide Derivatives
- N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide Structure: Pyridine-2-carboxamide with a 4-methoxybenzyl group.
Complex Pyridine-Carboxamide Hybrids
- N-(4-Chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(4-methoxyphenyl)-2-methylpyridine-3-carboxamide Structure: Pyridine-3-carboxamide with multiple substituents, including cyano, sulfanyl, and methoxyphenyl groups. Activity: Designed for anticancer applications, with the sulfanyl and cyano groups enhancing electrophilicity and cross-membrane transport . Comparison: The target compound’s simpler structure may offer better synthetic accessibility and fewer off-target interactions.
Structural and Functional Analysis Table
Key Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., nitro in 5f) enhance anti-inflammatory activity but may increase toxicity. The target compound’s chloro group provides a safer profile . Thiazolidinone rings (as in 5d and 5f) improve target binding but introduce metabolic instability, which the target compound avoids .
Positional Isomerism :
- Pyridine-4-carboxamide derivatives generally show stronger anti-inflammatory activity than pyridine-3 or -2 isomers, likely due to spatial compatibility with enzyme active sites .
Safety Considerations :
- Pyridine-carboxamide derivatives with hydrophilic substituents (e.g., methoxyethoxy) may exhibit better safety profiles than lipophilic analogs (e.g., methoxybenzyl) .
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-(2-methoxyethoxy)pyridine-4-carboxamide, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article reviews the compound's pharmacodynamics, mechanisms of action, and related case studies, emphasizing its relevance in drug discovery and therapeutic interventions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₈H₂₂ClN₃O₃
- Molecular Weight : 345.84 g/mol
- IUPAC Name : this compound
The compound exhibits its biological activity primarily through:
- Inhibition of Specific Enzymes : It has been shown to inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Modulation of Cell Signaling Pathways : The compound interacts with various receptors and signaling molecules, which can lead to changes in cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer) : Exhibited an IC50 value indicating significant cytotoxicity.
- HeLa (cervical cancer) : Showed promising results in inhibiting cell growth.
Table 1: Cytotoxicity Data
Mechanistic Studies
Mechanistic investigations have revealed that the compound induces apoptosis in cancer cells through:
- Activation of Caspases : Increased levels of caspase-3 cleavage were observed, indicating activation of the apoptotic pathway.
- Cell Cycle Arrest : Flow cytometry analyses indicated that treatment with the compound resulted in G0/G1 phase arrest in MCF-7 cells.
Case Studies and Research Findings
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Study on MCF-7 Cells :
- A detailed study assessed the impact of this compound on MCF-7 cells. The findings indicated that the compound not only inhibited cell proliferation but also triggered apoptotic mechanisms through caspase activation and modulation of Bcl-2 family proteins.
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In Vivo Studies :
- Preliminary in vivo studies demonstrated that administration of the compound led to reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
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Pharmacokinetic Properties :
- Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics, making it a suitable candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
